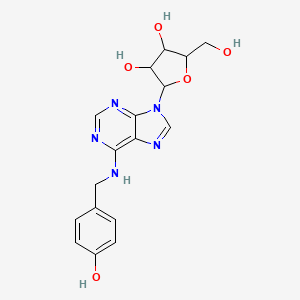

Para-topolin riboside

Description

Contextualization within Aromatic Cytokinins

Plant cytokinins are broadly classified into two main groups based on the chemical structure of the side chain attached to the N6-position of the purine (B94841) ring: isoprenoid and aromatic cytokinins. annualreviews.org Isoprenoid cytokinins, such as zeatin and isopentenyladenine, possess an isoprenoid-derived aliphatic side chain and are the more common and abundant type in most plant species. annualreviews.org

In contrast, aromatic cytokinins are characterized by an aromatic side chain. pphouse.org This group includes N6-benzyladenine (BAP), kinetin, and the topolins. pphouse.orgmdpi.com Topolins are hydroxylated derivatives of BAP. pphouse.org The position of the hydroxyl (-OH) group on the benzyl (B1604629) ring defines the specific isomer: ortho-topolin (hydroxyl group at the 2-position), meta-topolin (B1662424) (hydroxyl group at the 3-position), and para-topolin (hydroxyl group at the 4-position). pphouse.org

Para-topolin riboside (pTR) is the riboside form of para-topolin (pT), meaning it consists of the para-topolin base attached to a ribose sugar molecule at the N9 position of the purine ring. pphouse.org Like other cytokinin ribosides, it is generally considered a transport form or a precursor to the active free base, although its biological activity is notably low. mdpi.com

Historical Perspectives in Plant Hormone Research

The journey to understanding cytokinins began with early observations of substances that promote cell division. In 1913, Gottlieb Haberlandt noted the presence of a compound in the phloem with this ability. mdpi.com The first cytokinin, kinetin, was isolated by Miller and his colleagues in 1955 from autoclaved herring sperm DNA. mdpi.com This was followed by the discovery of the first naturally occurring cytokinin, zeatin, from maize. mdpi.com

Initially, research focused heavily on isoprenoid cytokinins, and aromatic cytokinins were not identified as natural compounds for many years after their initial synthesis. nih.gov N6-benzyladenine (BAP) was synthesized and became a widely used synthetic cytokinin in plant tissue culture due to its high activity and stability. plos.org The perception of aromatic cytokinins shifted when the natural occurrence of BAP and, significantly, ortho-topolin riboside (oTR) was confirmed in poplar leaves in 1975. nih.govresearchgate.net The subsequent identification of meta-topolin (mT) from poplar leaves further established topolins as a distinct class of endogenous phytohormones. researchgate.net

The discovery of this compound is intertwined with the broader investigation into topolin metabolism and the development of advanced analytical techniques for detecting phytohormones. While its meta and ortho isomers were identified earlier, the presence of para-topolin and its derivatives, including this compound, as natural constituents in plants has been confirmed through metabolic studies. mdpi.comnih.gov These investigations revealed that para-topolin derivatives can be formed in planta, often as metabolites of the more biologically active meta-topolin. mdpi.com

Significance as an Endogenous Phytohormone

This compound is recognized as an endogenous phytohormone, having been detected in a variety of plant species, including Pistacia vera, Handroanthus guayacan, and Tabebuia rosea. mdpi.comnih.gov Its significance, however, differs markedly from that of its isomers, primarily due to its low biological activity. researchgate.net

Research comparing the cytokinin activity of topolin isomers has consistently shown a general trend where meta-topolin exhibits the highest activity, often comparable to or greater than BAP, followed by ortho-topolin, with para-topolin showing significantly lower activity. researchgate.netnih.gov This low activity suggests that this compound does not function as a major growth-promoting hormone itself.

Instead, its primary significance appears to lie in its role as a product of cytokinin metabolism and deactivation. mdpi.com Studies using labeled meta-topolin riboside have demonstrated that plants can reposition the hydroxyl group of the benzyl ring, converting the highly active meta form into the less active para form. mdpi.com This conversion is considered a mechanism for the plant to regulate cytokinin homeostasis by deactivating excess or potent cytokinins. mdpi.comnih.gov The formation of para-topolin and its subsequent conversion to conjugates like this compound or various glucosides represents a key metabolic pathway for attenuating cytokinin signals. mdpi.commdpi.com

Therefore, the presence of endogenous this compound is not indicative of a direct growth-promoting signal but rather reflects the intricate metabolic grid that plants use to finely tune their hormonal balance.

Data Tables

Table 1: Comparative Biological Activity of Topolin Isomers

This table summarizes the general trend in cytokinin activity among the three positional isomers of topolin, as reported in various bioassays.

| Isomer | Position of Hydroxyl Group | General Biological Activity |

| meta-topolin (mT) | 3-position | High |

| ortho-topolin (oT) | 2-position | Moderate to Low |

| para-topolin (pT) | 4-position | Low to Negligible |

| Source: Based on findings from cytokinin bioassays. researchgate.netresearchgate.netnih.gov |

Table 2: Identified Endogenous Forms of Para-topolin

This table lists the different chemical forms of para-topolin that have been identified in plant tissues, illustrating its metabolic conversions.

| Compound Form | Chemical Name | Role |

| Free Base | para-topolin (pT) | Inactive Base |

| Riboside | This compound (pTR) | Transport/Inactive Form |

| O-Glucoside | para-topolin-O-glucoside (pTOG) | Reversible Storage Form |

| N-Glucosides | para-topolin-9-glucoside (pT9G) | Irreversible Inactive Form |

| Riboside-O-Glucoside | para-topolin-riboside-O-glucoside (pTROG) | Inactive Storage Form |

| Source: Compiled from metabolic studies of aromatic cytokinins. mdpi.commdpi.comnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)-5-[6-[(4-hydroxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O5/c23-6-11-13(25)14(26)17(27-11)22-8-21-12-15(19-7-20-16(12)22)18-5-9-1-3-10(24)4-2-9/h1-4,7-8,11,13-14,17,23-26H,5-6H2,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGVIXKXYLBAZND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Spatial Distribution in Plant Systems

Detection and Quantification in Diverse Plant Species

The identification of para-topolin riboside and its related compounds has been accomplished through advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), which allows for precise detection and quantification.

Occurrence in Pistacia vera L. seedling explants

Research on the in vitro propagation of pistachio (Pistacia vera L.) has led to the identification of various endogenous cytokinins. In seedling explants, traces of para-topolin have been detected, highlighting its presence as a natural cytokinin in this species. theses.cznih.gov While the primary focus of these studies was often on the effects of exogenously applied cytokinins, the detection of endogenous para-topolin suggests its potential role in the natural hormonal balance of pistachio plants.

Presence in Handroanthus guayacan and Tabebuia rosea

Studies on the metabolism of exogenously applied meta-topolin (B1662424) riboside in tropical tree species have revealed the conversion to its para-isomer. In both Handroanthus guayacan and Tabebuia rosea, para-topolin (pT) and its riboside (pTR) have been identified as metabolites. nih.govresearchgate.netnih.gov This metabolic conversion suggests a mechanism for regulating cytokinin activity, as para-topolin and its derivatives are considered to be less biologically active. nih.govnih.gov

In Tabebuia rosea, the para-topolin isomer is predominantly found in the form of para-topolin-9-glucoside (pT9G). The levels of pT9G were observed to be highest near the shoot apex. researchgate.net

Identification in Cocos nucifera (Coconut Water)

Coconut water is well-known for its rich composition of phytohormones, which contribute to its growth-promoting properties in plant tissue culture. Extensive analysis of coconut water has identified a variety of cytokinins, including those from the aromatic group such as ortho-topolin. nih.gov However, based on the available scientific literature, the presence of this compound in coconut water has not been definitively confirmed. While analytical methods have been developed for the separation of this compound, its detection in coconut water samples has not been reported. nih.gov

Detection in Tissue-Cultured Plants

The occurrence of this compound has been documented in several plant species grown under in vitro conditions. researchgate.net Often, its appearance is a result of the metabolic conversion of other aromatic cytokinins, such as meta-topolin or its riboside, that are supplied to the culture medium. nih.govresearchgate.netnih.gov This phenomenon has been observed in the tissue cultures of Handroanthus guayacan and Tabebuia rosea, where the application of meta-topolin riboside led to the formation of para-topolin derivatives. researchgate.net The study of these metabolic pathways in tissue-cultured plants provides valuable insights into cytokinin homeostasis and regulation.

Tissue-Specific Distribution and Gradients within Plant Organs

The distribution of this compound within a plant is not uniform, with concentrations varying between different organs and tissues. This differential accumulation points to specific roles in localized developmental processes.

Concentration Gradients in Shoots, Leaves, and Stems

Detailed analysis of Handroanthus guayacan has revealed distinct concentration gradients of this compound between different plant organs. The concentration of the para isomer was found to be higher in the leaves compared to the stems. researchgate.net This distribution suggests a potential role for this compound in leaf-specific physiological processes.

The following table summarizes the relative percentage of this compound (pTR) found in the leaves and stems of Handroanthus guayacan after the application of labeled meta-topolin riboside.

| Plant Organ | Relative Percentage of pTR |

| Leaves | 3–5% |

| Stems | 1–2% |

Data sourced from a study on meta-topolin riboside metabolism in micropropagated woody plants. researchgate.net

In Tabebuia rosea, the distribution of the para-topolin isomer, primarily as pT9G, also showed a gradient, with the highest levels detected near the shoot apex, encompassing both stems and leaves in that region. researchgate.net

| Plant Organ (T. rosea) | Relative Percentage of pT9G |

| Stems (near apex) | 3–5% |

| Leaves (near apex) | 5–11% |

Data sourced from a study on meta-topolin riboside metabolism in micropropagated woody plants. researchgate.net

Presence in Callus Tissue

Callus, a mass of undifferentiated plant cells, represents a unique biological system for studying cellular development and metabolism. The hormonal composition within these tissues is critical for their growth and differentiation. Research into the cytokinin profile of callus has revealed the presence of various forms of topolins, including this compound (pTR).

Detailed metabolic studies have been conducted on callus tissues derived from different woody plant species, providing insights into the occurrence and concentration of para--topolin derivatives. In an investigation involving the application of isotopically labeled meta-topolin riboside (mTR), the subsequent metabolic products, including para-topolin forms, were quantified in the callus of Handroanthus guayacan, Tabebuia rosea, and Tectona grandis.

In the callus of Handroanthus guayacan, labeled this compound (N¹⁵ pTR) was detected, constituting 2% of the total N¹⁵-labeled cytokinin metabolites. This indicates that the callus tissue possesses the enzymatic machinery to convert meta-isomers into para-isomers, although it is not a predominant metabolite in this species' callus.

The analysis of Tectona grandis callus also revealed the presence of para-topolin derivatives. Specifically, para-topolin-O-glucoside (pTOG) was identified, making up 17% of the total aromatic cytokinin conjugates. This suggests a significant channeling of the para-isomer into its O-glucoside form within the callus of this species. Conversely, in the callus of Tabebuia rosea, the para-topolin isomer was primarily found in the form of para-topolin-9-glucoside (pT9G), which accounted for 3% of the metabolites. mdpi.com

These findings underscore the species-specific nature of cytokinin metabolism in callus tissue. While callus may not be the primary storage site for all cytokinin metabolites, it actively processes these compounds, leading to a diverse profile of derivatives, including this compound and its conjugates. mdpi.com

The following tables provide a detailed breakdown of the distribution and concentration of this compound and related metabolites in the callus tissues of the studied species.

Interactive Data Tables

Table 1: Relative Percentage of Labeled para-Topolin Metabolites in Callus Tissue Following N¹⁵ meta-Topolin Riboside Application. mdpi.com

| Plant Species | Metabolite | Relative Percentage (%) |

| Handroanthus guayacan | N¹⁵ pTR | 2 |

| Tabebuia rosea | N¹⁵ pT9G | 3 |

| Tectona grandis | N¹⁵ pTOG | 17 |

Table 2: Absolute Concentrations of Labeled Cytokinin Groups in Callus Tissue (pmol/g DW). mdpi.com

| Plant Species | N¹⁵ Ribosides (including pTR) | N¹⁵ Free Bases (including pT) | N¹⁵ O-Glucosides (including pTOG) | N¹⁵ N-Glucosides (including pT9G) |

| Handroanthus guayacan | 350 | 50 | 1300 | 1500 |

| Tabebuia rosea | Not Specified | Not Specified | Not Specified | Not Specified |

| Tectona grandis | Not Specified | Not Specified | Not Specified | Not Specified |

Biosynthesis and Metabolic Transformations of Para Topolin Riboside

Proposed Biosynthetic Pathways of Aromatic Cytokinins

The complete biosynthetic pathway for aromatic cytokinins in plants remains largely enigmatic, in contrast to the well-documented pathways for isoprenoid cytokinins like zeatin. plant-biology.commdpi.com It is widely believed that the pathways for aromatic and isoprenoid cytokinins are considerably different, although they may share some enzymatic machinery, as many enzymes that recognize isoprenoid cytokinins can also act on aromatic ones. plant-biology.comresearchgate.net The biosynthesis begins with adenine (B156593) nucleotides, such as ATP or ADP, as initial substrates. doraagri.com

The de novo synthesis of hydroxylated aromatic cytokinins, such as the topolins (ortho-, meta-, and para-topolin), is not fully understood. pnas.org A proposed, though not definitively proven, pathway speculates that a benzyl (B1604629) group is transferred to the N6-position of an adenine nucleotide (like ADP/ATP), catalyzed by a transferase enzyme. pphouse.org This would result in the formation of a benzyladenine riboside phosphate (B84403) intermediate. Subsequent hydroxylation of the benzyl ring at the para-position by a cytochrome P450 monooxygenase would yield para-topolin riboside phosphate, which could then be converted to the active free base or other conjugates. pphouse.orgmdpi.com This model is largely based on the known synthesis pathway of isoprenoid cytokinins, where the isopentenyl side chain is hydroxylated to form zeatin-type cytokinins. pnas.orgmdpi.com

Para-topolin and its riboside are metabolically linked to Benzyladenine (BA), a widely used synthetic aromatic cytokinin. dntb.gov.uachinbullbotany.com Research has shown that exogenously applied BA can be hydroxylated in plant tissues to form topolins. researchgate.net For instance, studies in micropropagated Phalaenopsis amabilis demonstrated the conversion of BA into various metabolites, including para-topolin (pT) and this compound (pTR). mdpi.comresearchgate.net This suggests the existence of an enzymatic mechanism capable of hydroxylating the aromatic ring of BA. However, other experiments using radiolabelled BA failed to detect its conversion to topolins, leading to the hypothesis that if this conversion occurs de novo, it might happen very rapidly. pphouse.org The detection of pT and pTR as metabolites of meta-topolin (B1662424) riboside (mTR) in species like Handroanthus guayacan and Tabebuia rosea further points to a dynamic metabolic grid where different topolin isomers can be interconverted. mdpi.comnih.gov

Enzymatic Conversions and Interconversion Pathways

The biological activity of cytokinins is tightly regulated through a series of metabolic conversions, including ribosylation, glucosylation, and degradation. fu-berlin.de this compound is a key component in this metabolic network, serving as both a product of ribosylation and a substrate for further glucosylation.

Ribosylation is the process of attaching a ribose moiety to the N9 position of the purine (B94841) ring, converting a cytokinin free base into its corresponding riboside. nih.govfu-berlin.de This conversion is a fundamental aspect of cytokinin metabolism, often catalyzed by enzymes involved in general purine metabolism. nih.gov The resulting ribosides, such as this compound (pTR), are generally considered transport forms with weaker biological activity than their free-base counterparts. mdpi.com In studies involving the woody plant Handroanthus guayacan, pTR was identified as an inactive metabolite, accumulating in significant amounts within the plant tissues. mdpi.com This interconversion between the free base (para-topolin) and its riboside is a rapid and reversible process that helps regulate the pool of active cytokinins within the cell. fu-berlin.de

Glucosylation represents a primary mechanism for the inactivation and storage of cytokinins. fu-berlin.de This process involves the attachment of a glucose molecule to either the purine ring (N-glucosylation) or the hydroxyl group on the side chain (O-glucosylation). These conjugated forms are generally biologically inactive. nih.govfu-berlin.de

N-glucosylation, particularly at the N9-position of the adenine ring, is considered a key deactivation pathway for aromatic cytokinins. nih.govmdpi.com The resulting N9-glucoside is a stable, inactive conjugate. nih.gov Studies on the metabolism of meta-topolin riboside (mTR) in various tree species have identified para-topolin-9-glucoside (pT9G) as a significant metabolite. nih.govmdpi.com

For example, in Tabebuia rosea, pT9G was found to be a primary metabolite, with its highest levels detected near the shoot apex. nih.gov Similarly, analysis of callus induction in Populus alba stems also revealed the presence of pT9G. mdpi.com However, the formation of this specific glucoside appears to be species-dependent. In a related study on Handroanthus guayacan, pT9G was notably absent among the detected metabolites, indicating variations in the metabolic pathways even among closely related species. mdpi.com This highlights the complexity and specificity of cytokinin glucosylation in different plant systems.

Data Tables

Table 1: Identified Metabolites of Topolins in Selected Plant Species This table summarizes the detection of para-topolin (pT), this compound (pTR), and para-topolin-9-glucoside (pT9G) in different plant species from metabolic studies.

| Species | pT Detected | pTR Detected | pT9G Detected | Source(s) |

| Phalaenopsis amabilis | Yes | Yes | Not Reported | mdpi.com, researchgate.net |

| Tabebuia rosea | Yes | Yes | Yes | nih.gov, mdpi.com |

| Handroanthus guayacan | Yes | Yes | No | nih.gov, mdpi.com |

| Tectona grandis | Yes | Yes | No | nih.gov, mdpi.com |

| Populus alba | Yes | Yes | Yes | mdpi.com |

Glucosylation Dynamics

Formation of O-Glucosides (e.g., Para-topolin-O-glucoside (pTOG), this compound O-glucoside (pTROG))

The formation of O-glucosides is a significant metabolic pathway for topolins, including para-topolin and its riboside form. This process involves the attachment of a glucose molecule to the hydroxyl group on the N6-side chain of the cytokinin. This glucosylation is catalyzed by cytokinin O-glucosyltransferases (COGTs). nih.govfrontiersin.org The resulting compounds, such as para-topolin-O-glucoside (pTOG) and this compound O-glucoside (pTROG), are generally considered to be storage forms of cytokinins. nih.govbioone.org

The presence of a hydroxyl group on the topolin structure is a key feature that allows for the formation of these O-glucosides, a metabolic route not available to cytokinins like benzyladenine (BAP) that lack this functional group. nih.govresearchgate.net Studies have identified pTOG and pTROG as metabolites in various plant tissues. For instance, pTOG has been detected in micropropagated woody plants like Handroanthus guayacan and Tabebuia rosea. nih.govresearchgate.net In H. guayacan, the concentration of pTOG was observed to increase from the top to the base of the plant. researchgate.net Similarly, pTROG has been identified in tissue cultures of Aloe polyphylla that were treated with BAP. nih.govtheses.cz These O-glucoside conjugates play crucial roles in the storage, transport, and protection of cytokinins from degradation by enzymes like cytokinin oxidase/dehydrogenase (CKX). nih.govmdpi.com

Recent research on the metabolism of meta-topolin riboside (mTR) in several woody plant species has shed light on the formation of para-topolin derivatives. In Handroanthus guayacan and Tabebuia rosea, the application of labeled mTR led to the detection of ¹⁵N-labeled pTOG. nih.gov This indicates a metabolic capability within these plants to shift the hydroxyl group from the meta to the para position, followed by O-glucosylation. nih.govnih.gov

| Plant Species | Detected O-Glucosides of Para-topolin | Experimental Context | Reference |

| Handroanthus guayacan | para-topolin-O-glucoside (pTOG) | Fed with ¹⁵N-labeled meta-topolin riboside (mTR) | nih.govresearchgate.net |

| Tabebuia rosea | para-topolin-O-glucoside (pTOG) | Fed with ¹⁵N-labeled meta-topolin riboside (mTR) | nih.govresearchgate.net |

| Aloe polyphylla | This compound O-glucoside (pTROG) | Detected in shoots from tissue culture treated with BAP | nih.govtheses.cz |

| Pistacia vera L. | para-topolin | Detected as a metabolite of meta-topolin riboside (mTR) | researchgate.net |

Role of O-Glucosidases in Active Cytokinin Release

O-glucosides of cytokinins, including those of this compound, are considered reversible, inactive storage forms. bioone.org Their biological activity can be restored through the action of β-glucosidases, enzymes that cleave the glucose moiety from the cytokinin molecule, releasing the active free base or riboside form. nih.govnih.govoup.com This enzymatic release allows plants to precisely control the levels of active cytokinins in specific tissues and at specific developmental stages. oup.commdpi.com

The enzyme Zm-p60.1, a β-glucosidase from maize (Zea mays), has been shown to cleave cytokinin-O-glucosides, releasing active cytokinins. nih.gov This enzyme is localized in the meristematic cells of maize roots, suggesting a role in supplying active cytokinins for embryonic development. nih.gov The ability of β-glucosidases to reactivate cytokinin-O-glucosides makes these conjugates a readily available source of active hormone, contributing to cytokinin homeostasis. nih.govoup.com While direct studies on β-glucosidase activity specifically on pTOG or pTROG are limited, the general understanding is that O-glucosides are readily converted back to their active forms. nih.govmdpi.com This process is crucial for modulating plant growth and development, as the released active cytokinins can then interact with their receptors to elicit a physiological response. nih.gov

Position Specificity in Glucosyltransferase Activity

The enzymatic glucosylation of cytokinins exhibits a notable degree of position specificity, which is crucial for determining the metabolic fate and biological activity of these plant hormones. Cytokinin O-glucosyltransferases (COGTs) are responsible for attaching glucose to the hydroxyl group of the side chain, a reaction that is dependent on the position of this hydroxyl group. nih.govoup.com

Studies on the recombinant enzymes ZOG1 from Phaseolus lunatus and cisZOG1 from maize (Zea mays) have revealed distinct substrate preferences. ZOG1 shows a higher affinity for trans-zeatin (B1683218) and meta-topolin, while cisZOG1 preferentially glucosylates cis-zeatin (B600781) and ortho-topolin. nih.govoup.com This specificity in glucosyltransferase activity is significant because it correlates with the biological activity of the cytokinins and their recognition by cytokinin receptors. nih.govoup.com For instance, the AHK4 receptor in Arabidopsis responds to trans-zeatin and m-topolin, which are the preferred substrates for ZOG1. nih.gov In contrast, the ZmHK1 receptor in maize also responds to cis-zeatin and o-topolin, the preferred substrates for cisZOG1. nih.gov

While direct enzymatic studies on glucosyltransferases specific to para-topolin are not as extensively detailed, the existence of pTOG as a metabolite suggests the presence of enzymes capable of carrying out this reaction. nih.gov The position of the hydroxyl group on the aromatic ring of topolins is a critical determinant for their interaction with glucosyltransferases, thereby influencing their conversion into storage forms. nih.gov

Hydroxyl Group Repositioning

A fascinating aspect of topolin metabolism is the ability of some plant species to reposition the hydroxyl group on the benzyl ring of the cytokinin molecule. researchgate.netnih.gov This metabolic flexibility was observed in studies involving the application of ¹⁵N-labeled meta-topolin riboside (mTR) to woody plants. nih.govnih.gov

In Handroanthus guayacan and Tabebuia rosea, the administration of mTR resulted in the formation of both para and ortho derivatives of topolin. nih.govmdpi.com This indicates the existence of an enzymatic mechanism capable of shifting the hydroxyl group from the meta position to the para and ortho positions. nih.govnih.gov The subsequent detection of this compound (pTR) and its metabolites, such as pTOG, further supports this hydroxyl group repositioning. nih.govresearchgate.net The appearance of para-topolin has also been noted as a metabolite of mTR in Pistacia vera L. researchgate.net

The exact enzymatic pathway responsible for this repositioning is still under investigation. nih.govmdpi.com However, this metabolic conversion represents a previously unexplored aspect of cytokinin metabolism and highlights the intricate ways in which plants can modify these signaling molecules. researchgate.netnih.gov Given that para-topolin and its derivatives are reported to have low biological activity, this repositioning may serve as an alternative inactivation pathway. researchgate.net

| Plant Species | Observed Repositioning | Initial Compound | Resulting Isomers | Reference |

| Handroanthus guayacan | Yes | meta-topolin riboside (mTR) | para-topolin and ortho-topolin derivatives | nih.govmdpi.comnih.gov |

| Tabebuia rosea | Yes | meta-topolin riboside (mTR) | para-topolin and ortho-topolin derivatives | nih.govmdpi.comnih.gov |

| Pistacia vera L. | Yes | meta-topolin riboside (mTR) | para-topolin | researchgate.net |

Mechanisms of Cytokinin Homeostasis and Deactivation

N9-Glucosylation as a Principal Deactivation Pathway for Topolin Ribosides

N9-glucosylation is a primary mechanism for the irreversible deactivation of cytokinins, including topolin ribosides. nih.govnih.gov This process involves the attachment of a glucose molecule to the nitrogen atom at the 9th position of the purine ring, catalyzed by uridine (B1682114) diphosphate (B83284) glycosyltransferases (UGTs). frontiersin.org The resulting N9-glucosides are considered biologically inactive and stable, effectively removing the cytokinin from the active pool. researchgate.netmdpi.com

Studies on the metabolism of meta-topolin riboside (mTR) in various woody plants have identified N9-glucosylation as a principal deactivation pathway. nih.govmdpi.comnih.gov In Tectona grandis and Handroanthus guayacan, the predominant metabolite of mTR was found to be meta-topolin-9-glucoside (mT9G). nih.govmdpi.com The accumulation of N-glucosides, particularly at the base of the plant, further supports their role in long-term inactivation. nih.gov

While the focus of these studies was on meta-topolin, the general mechanism of N9-glucosylation applies to other topolin isomers as well. The formation of para-topolin-9-glucoside (pT9G) has been noted in metabolic studies, although its detection can be dependent on the plant species and experimental conditions. researchgate.net The conversion to N9-glucosides is a key component of cytokinin homeostasis, allowing plants to tightly regulate the levels of active hormones. nih.gov

Role of Hydroxylation in Cytokinin Activity Modulation

Hydroxylation, the addition of a hydroxyl group, is a critical modification that significantly modulates the activity of cytokinins. In isoprenoid cytokinins, the hydroxylation of the isopentenyl side chain by cytochrome P450 monooxygenases is a key step in the biosynthesis of the highly active trans-zeatin. bioone.orgnih.govpnas.org

For aromatic cytokinins like topolins, the position of the hydroxyl group on the benzyl ring is a major determinant of their biological activity. nih.gov Meta-topolin, for example, generally exhibits high cytokinin activity. nih.gov The presence and position of this hydroxyl group also influence the cytokinin's metabolic fate, including its susceptibility to O-glucosylation, which is a reversible inactivation process. nih.govresearchgate.net

Furthermore, the ability of some plants to reposition the hydroxyl group on the topolin ring, as seen with the conversion of meta-topolin to para- and ortho-topolins, represents another layer of activity modulation. nih.govnih.gov Since para-topolin is considered to have low biological activity, the hydroxylation at this position, or the repositioning of the hydroxyl group to this position, can be viewed as a mechanism to attenuate cytokinin signaling. researchgate.net Therefore, hydroxylation plays a dual role: it is essential for the synthesis of highly active cytokinins and also provides a means for their inactivation or the modulation of their activity through positional changes and subsequent conjugation.

Potential for Alternative Inactivation Pathways

The metabolic regulation of cytokinins is a critical process for maintaining hormonal balance and ensuring proper plant development. While the primary mechanism for irreversible cytokinin inactivation is typically oxidative degradation by cytokinin oxidase/dehydrogenase (CKX) enzymes, aromatic cytokinins, including the topolin family, are known to be less susceptible to this enzymatic breakdown. researchgate.netmdpi.com This resistance necessitates alternative pathways for their deactivation. Research indicates that a significant alternative inactivation strategy involves the metabolic conversion of biologically active topolin isomers into their less active para-isomers, such as para-topolin (pT) and its corresponding riboside, this compound (pTR). researchgate.netmdpi.com

Studies have demonstrated that when plants are supplied with meta-topolin riboside (mTR), a portion of it is metabolized into pT and pTR. researchgate.netmdpi.com This metabolic repositioning of the hydroxyl group from the meta to the para position on the benzyl side chain represents a previously unexplored, yet significant, inactivation pathway. researchgate.netnih.gov Since para-topolin and its derivatives exhibit minimal biological activity, this conversion effectively serves as a deactivation mechanism for the plant to manage cytokinin homeostasis. researchgate.netmdpi.com This pathway has been proposed not only for topolins but also for other aromatic cytokinins like 6-benzylaminopurine (B1666704) (BA), which has been observed to metabolize into hydroxylated forms, including pT. mdpi.com

Once converted, pT and pTR can undergo further metabolic modifications to ensure their stable inactivation. The most common of these is glucosylation, where a glucose molecule is attached to the purine ring (N-glucosylation) or the side-chain hydroxyl group (O-glucosylation).

N-glucosylation: This process is generally considered an irreversible inactivation step. mdpi.com The formation of conjugates like para-topolin-9-glucoside (pT9G) creates a highly stable, biologically inactive molecule. mdpi.comnih.gov In a study on Tabebuia rosea, pT9G was the primary form of the para-topolin isomer detected, particularly near the shoot apex. mdpi.comnih.gov

O-glucosylation: This creates O-glucoside conjugates such as para-topolin-O-glucoside (pTOG). mdpi.com While O-glucosylation is also a deactivation method, it is potentially reversible. mdpi.compphouse.org In Handroanthus guayacan shoots, pTOG was a notable metabolite, with concentrations increasing from the top to the base of the plant. researchgate.netmdpi.comnih.gov It was also identified as a significant conjugate in Tectona grandis callus. mdpi.comnih.gov

The detection of these various para-topolin metabolites across different plant species and tissues underscores the importance of this alternative pathway for inactivating aromatic cytokinins.

Table 1: Detection of para-Topolin Metabolites as Inactivation Products in Various Plant Species This interactive table summarizes research findings on the metabolic conversion to and conjugation of para-topolin derivatives.

| Plant Species | Exogenous Cytokinin Applied | Detected para-Topolin Inactivation Metabolites | Reference |

| Handroanthus guayacan | meta-topolin riboside (mTR) | para-topolin (pT), this compound (pTR), para-topolin-O-glucoside (pTOG) | researchgate.netresearchgate.netmdpi.com |

| Tabebuia rosea | meta-topolin riboside (mTR) | para-topolin (pT), this compound (pTR), para-topolin-9-glucoside (pT9G) | researchgate.netresearchgate.netmdpi.com |

| Tectona grandis | meta-topolin riboside (mTR) | para-topolin-O-glucoside (pTOG) | mdpi.comnih.gov |

| Phalaenopsis amabilis | 6-benzylaminopurine (BA), FmTR | para-topolin (pT), this compound (pTR) | researchgate.netmdpi.com |

| Pistacia vera L. | BA, meta-topolin (mT), mTR | Traces of para-topolin (pT) | researchgate.netmdpi.comresearchgate.net |

Physiological Roles and Regulation in Plant Growth and Development

Influence on Cellular Processes

The influence of para-topolin riboside on fundamental cellular activities such as cell division, proliferation, and differentiation is intrinsically linked to its cytokinin activity. Cytokinins are well-established as principal regulators of the cell cycle in plants.

Plant cell differentiation is a highly regulated process influenced by the interplay of various phytohormones, with the ratio of auxins to cytokinins being a critical determinant. While specific studies detailing the direct application of this compound on cell differentiation are scarce, its role can be inferred from its nature as a cytokinin. Cytokinins are known to influence differentiation pathways, such as the formation of shoots from callus in tissue culture. However, given the lower biological activity associated with this compound, its efficacy in inducing differentiation is likely less pronounced than that of more potent cytokinins. The endogenous levels of this compound can fluctuate in response to treatments that affect developmental processes, such as floral sex differentiation, suggesting an indirect or secondary role in these complex differentiation pathways.

Impact on Morphogenesis and Plant Architecture

In the realm of plant tissue culture, cytokinins are essential for inducing shoot proliferation from explants. The efficacy of different cytokinins can vary significantly between plant species. While its isomer, meta-topolin (B1662424) riboside, has been shown to be highly effective, often superior to benzyladenine, in the micropropagation of various species, this compound is generally considered to be less active. Studies have demonstrated that in some plant systems, meta-topolin can be metabolized into para-topolin derivatives. This metabolic conversion is significant as it suggests that the sustained morphogenetic response in tissue culture may be influenced by the balance between the applied active cytokinin and its less active metabolites. The lower activity of this compound implies that its direct application in micropropagation protocols would likely result in a reduced shoot proliferation rate compared to more active isomers.

It is a well-established principle in plant physiology that cytokinins generally inhibit root growth. They influence primary root elongation and lateral root formation, often in an antagonistic relationship with auxins. While direct experimental data on the inhibitory effect of this compound on rooting is limited, its role can be extrapolated from its cytokinin activity. Given its demonstrated lower biological activity compared to other cytokinins, it is plausible that this compound would exert a weaker inhibitory effect on root development. The metabolic conversion of more potent root-inhibiting cytokinins, such as meta-topolin, to the less active para-topolin form could be a mechanism by which plants can attenuate the cytokinin-induced suppression of root growth.

Emerging research has directly implicated this compound in the hormonal regulation of floral sex differentiation. In studies on pumpkin (Cucurbita moschata), a monoecious species, the endogenous levels of this compound were found to be altered by chemical treatments that influence flower sex. For instance, treatment with silver thiosulfate (B1220275), which is known to induce male flower formation, led to a significant decrease in the levels of this compound. Conversely, treatments that promote femaleness, such as the application of ethephon (an ethylene-releasing compound), also resulted in a reduction of this compound levels. These findings suggest that lower levels of this particular cytokinin are associated with shifts in floral sex expression, although the precise mechanism of its action in this process remains to be fully elucidated.

The following table summarizes the observed changes in endogenous this compound levels in pumpkin under different chemical treatments affecting floral sex.

| Treatment | Effect on Floral Sex | Change in this compound Level |

| Silver Thiosulfate | Induces maleness | Significantly decreased |

| Ethephon | Promotes femaleness | Significantly reduced |

Senescence Delay

This compound, a member of the topolin family of aromatic cytokinins, plays a crucial role in the delay of plant senescence. Senescence is a genetically programmed process of aging in plants, characterized by the degradation of cellular structures and macromolecules, leading to death. nih.gov Cytokinins are well-established as potent inhibitors of this process. researchgate.net The application of cytokinins can effectively slow the breakdown of chlorophyll (B73375), maintain the structural integrity of the photosynthetic apparatus, and preserve protein and nucleic acid levels. nih.govresearchgate.net

The anti-senescence activity of topolins, including para-topolin and its riboside form, is significant. Research on the related compound, meta-topolin (mT), has demonstrated its effectiveness in retarding senescence in excised wheat leaves. researchgate.net Exogenous application of mT was found to increase the content of chlorophyll a and soluble protein while inhibiting the activity of proteases, which are key enzymes involved in the degradation processes during senescence. researchgate.net Furthermore, mT treatments helped prevent the degradation of DNA that typically occurs during senescence. researchgate.net These findings suggest that topolins act by maintaining the functionality of cellular components and counteracting the degradative pathways associated with aging. researchgate.net

The mechanism by which cytokinins delay senescence involves the regulation of gene expression. They are known to downregulate senescence-associated genes (SAGs) and inhibit the activity of degrading enzymes such as chlorophyllase and various proteases. nih.gov While the activity of different cytokinins can vary depending on the plant species and the specific compound, topolins have been identified as effective agents for mitigating issues like early senescence in plant tissue culture. nih.gov The delay of senescence is a critical factor in agriculture, as it can extend the photosynthetic period of a plant, although this does not always directly translate to increased final yield. nih.gov

Table 1: Effect of meta-topolin (mT) on Senescence Parameters in Wheat Leaf Segments

| mT Concentration (mM) | Chlorophyll a (% increase vs. control) | Soluble Protein Content | Protease Activity | Fresh Weight (% increase vs. control) |

| 0.25 | 14% | Stimulated | Inhibited | 4% |

| 0.50 | 23% | Stimulated | Inhibited | 6% |

| 1.00 | 41% | Stimulated | Inhibited | 9% |

This table is generated based on data presented in a study on the retardation of senescence by meta-topolin in wheat leaves. researchgate.net

Interactions with Other Plant Hormones and Signaling Networks

The physiological effects of this compound are not executed in isolation but are part of a complex network of hormonal crosstalk that governs plant growth, development, and adaptation to environmental stimuli.

Crosstalk with Auxin Signaling

The interaction between cytokinins and auxins is a cornerstone of plant developmental biology, controlling fundamental processes such as apical dominance, root formation, and vascular development. nih.govresearchgate.net Generally, the balance between auxin and cytokinin concentrations determines the developmental fate of plant tissues. While direct studies detailing the specific interactions of this compound with auxin signaling are limited, the established principles of cytokinin-auxin crosstalk provide a framework for its likely behavior.

Interplay with Salicylic Acid (SA) Signaling

Salicylic acid is a key signaling molecule primarily involved in plant defense, particularly against biotrophic and hemibiotrophic pathogens. mdpi.com It is essential for establishing both local defense responses and systemic acquired resistance (SAR). mdpi.com The interplay between cytokinins like this compound and SA is often antagonistic, reflecting the classic trade-off between growth and defense.

High cytokinin levels, which promote cell division and growth, can suppress SA-mediated defense responses. Conversely, the activation of SA signaling pathways during a pathogen attack can inhibit plant growth, partly by interfering with cytokinin and auxin signaling. nih.gov For example, the auxin and SA pathways are often mutually antagonistic during plant defense responses. nih.gov Given the close relationship between auxin and cytokinin, it is understood that cytokinins are integral to this hormonal network that balances resource allocation between development and immunity. The SA signaling pathway itself is complex, involving a positive feedback loop with reactive oxygen species (ROS) and the protein ACD6 to mount an effective immune response. nih.gov

Relationship with Jasmonates (JAs)

Jasmonates are another class of defense-related hormones, primarily active in responses to necrotrophic pathogens and insect herbivores. Unlike the often-antagonistic relationship with SA, the interaction between cytokinins and JAs can be synergistic or antagonistic depending on the specific context and plant process.

In the realm of plant defense, auxin and JA signaling pathways frequently act synergistically to provide resistance against certain necrotrophic pathogens. nih.gov As cytokinins heavily influence auxin homeostasis, they indirectly modulate JA responses. Furthermore, some studies suggest that cytokinins can enhance JA-mediated defense responses. This interaction is part of a broader hormonal network where different defense pathways are activated depending on the nature of the threat, with extensive crosstalk ensuring a tailored and effective response.

Hormone Balance in Response to External Factors

Plants must constantly adjust their growth and development in response to a changing environment. External factors, both biotic (e.g., pathogens) and abiotic (e.g., drought, salinity, extreme temperatures), can significantly disrupt the delicate balance of plant hormones. frontiersin.orgmdpi.com Phytohormones, including cytokinins like this compound, are central to the signaling cascades that mediate plant adaptation and survival under stress. nih.gov

In response to abiotic stress, plants accumulate various metabolites and activate signaling pathways to mitigate damage and maintain homeostasis. nih.gov Cytokinins are involved in these stress responses, often interacting with other hormones like abscisic acid (ABA), which is a primary stress hormone. mdpi.com The application of certain cytokinins has been shown to enhance tolerance to stresses such as heat. The metabolism of topolins themselves can differ between plant species, indicating distinct strategies for regulating cytokinin homeostasis under specific conditions, such as those found in micropropagation. nih.gov This ability to modulate hormonal balance is critical for enhancing plant resilience and ensuring survival in challenging environments. researchgate.net

Role in Plant Stress Responses and Adaptation

Modulation of Stress Resistance Mechanisms

The topolin family of cytokinins, including para-topolin and its derivatives, contributes to the plant's ability to withstand adverse conditions, particularly through the management of oxidative stress.

Aromatic cytokinins, as a group, are recognized for their role in enhancing plant tolerance to abiotic stresses such as drought and salinity. mtoz-biolabs.com This protective mechanism is partly achieved by mitigating oxidative damage. mtoz-biolabs.com The application of related compounds, like meta-topolin (B1662424) (mT), has been shown to confer protection against oxidative damage by reducing levels of malondialdehyde (MDA), a key indicator of lipid peroxidation and cellular damage. scielo.brscielo.br

While direct studies on para-topolin riboside's antioxidant enzyme modulation in plants are specific, the broader family of topolins is known to influence the production of reactive oxygen species (ROS) and modulate the activity of antioxidant enzymes, helping plants cope with oxidative stress. mtoz-biolabs.com For instance, research on meta-topolin riboside (mTR) indicates it enhances tolerance to abiotic stress by regulating stress-responsive genes and mitigating oxidative damage. mtoz-biolabs.com The conversion of more active cytokinins like meta-topolin into para-topolin derivatives is considered a potential deactivation or detoxification pathway, which is a crucial component of stress management. mdpi.comresearchgate.net Studies outside of the plant kingdom, on the nematode Caenorhabditis elegans, have also shown that para-topolin can protect the organism against oxidative and heat stress. researchgate.net

Table 1: Effects of Topolin Cytokinins on Oxidative Stress Indicators

| Cytokinin | Model Organism/System | Observed Effect on Oxidative Stress | Reference |

|---|---|---|---|

| meta-Topolin (mT) | Sugarcane (Saccharum spp.) | Lowered malondialdehyde (MDA) content, indicating reduced oxidative damage. | scielo.brscielo.br |

| meta-Topolin Riboside (mTR) | General Plant Systems | Enhances tolerance to abiotic stresses by mitigating oxidative damage and modulating ROS. | mtoz-biolabs.com |

| para-Topolin (pT) | Caenorhabditis elegans | Provided protection against oxidative and heat stress. | researchgate.net |

Cytokinin Dynamics under Stress Conditions

The balance and distribution of different cytokinin forms, including this compound, are dynamically regulated within the plant in response to stress. This regulation occurs in a tissue-specific manner and is a key part of the plant's adaptive response.

The metabolism of cytokinins shows significant variation between different plant organs, and this is crucial for orchestrating localized responses to stress. Following the application of meta-topolin riboside (mTR) to woody plants, its metabolites, including this compound (pTR), are distributed unevenly throughout the plant's tissues. mdpi.com

In a study on Handroanthus guayacan, the concentration of labeled this compound (N¹⁵ pTR), derived from exogenously supplied N¹⁵ mTR, was found to be higher in the leaves (3–5% of detected metabolites) than in the stems (1–2%). mdpi.com In Tabebuia rosea, the para-topolin isomer was predominantly found in the form of para-topolin-9-glucoside (pT9G), with the highest levels detected near the shoot apex. mdpi.com The accumulation of cytokinin glucosides is a known response under stress conditions, serving as a potential storage or deactivation mechanism. mdpi.comnih.gov This metabolic conversion and differential accumulation in specific tissues like leaves and stems highlight a sophisticated regulatory network for managing cytokinin activity under stress. mdpi.comnih.gov The conversion to para-topolin derivatives, which are considered less biologically active, may represent a strategy for plants to finely tune their hormonal balance and deactivate potent cytokinins as part of a stress response. researchgate.net

Table 2: Tissue-Specific Distribution of para-Topolin Riboside (pTR) and its Derivatives in Handroanthus guayacan after N¹⁵ meta-Topolin Riboside Application

| Tissue | Metabolite Form | Relative Concentration | Reference |

|---|---|---|---|

| Leaves | N¹⁵ para-Topolin Riboside (pTR) | 3–5% | mdpi.com |

| Stems | N¹⁵ para-Topolin Riboside (pTR) | 1–2% | mdpi.com |

Heavy metal or chemical stress can significantly alter the hormonal balance within a plant. A clear example of this is the response of this compound to silver ion stress induced by silver thiosulfate (B1220275) (STS). In a study on pumpkin (Cucurbita moschata D.), the application of STS, a chemical agent used to induce male flower formation, led to a significant decrease in the endogenous levels of this compound. nih.govresearchgate.net

This response was part of a broader shift in the plant's hormonal profile, which also included changes in the levels of auxins, jasmonic acid, and other cytokinins. nih.gov The targeted reduction of pTR under silver ion stress suggests it plays a specific role in the signaling pathways that govern developmental responses to chemical stressors. nih.govresearchgate.netresearchgate.net

Table 3: Effect of Silver Thiosulfate (STS) Treatment on Endogenous Hormone Levels in Pumpkin (Cucurbita moschata D.)

| Hormone | Class | Change after STS Treatment | Reference |

|---|---|---|---|

| para-Topolin Riboside (pTR) | Cytokinin | Significantly Decreased | nih.govresearchgate.net |

| 2-oxindole-3-acetic acid (OxIAA) | Auxin | Significantly Decreased | nih.govresearchgate.net |

| Dihydrozeatin-O-glucoside riboside (DHZROG) | Cytokinin | Significantly Decreased | nih.govresearchgate.net |

| Jasmonoyl-l-isoleucine (JA-ILE) | Jasmonate | Significantly Decreased | nih.govresearchgate.net |

| trans-Zeatin-O-glucoside (tZOG) | Cytokinin | Significantly Increased | nih.govresearchgate.net |

| cis-Zeatin Riboside (cZR) | Cytokinin | Significantly Increased | nih.govresearchgate.net |

| Salicylic acid 2-O-β-glucoside (SAG) | Salicylic Acid | Significantly Increased | nih.govresearchgate.net |

Mechanisms of Action and Receptor Interactions

Perception and Signal Transduction Pathways in Plants

Like other cytokinins, para-topolin riboside's influence on plant growth and development is mediated by a complex signal transduction network.

Cytokinin signaling in plants is primarily initiated by the binding of cytokinin molecules to histidine kinase (HK) receptors located in the endoplasmic reticulum membrane. mdpi.comchem-soc.si In Arabidopsis thaliana, the key cytokinin receptors are AHK2, AHK3, and CRE1/AHK4. nih.gov The maize (Zea mays) genome encodes for orthologous receptors, including ZmHK1, ZmHK2, and ZmHK3a. mdpi.comactanaturae.ru

Studies have shown that these receptors exhibit differential affinities for various cytokinin isoforms. actanaturae.ru For instance, the Arabidopsis AHK4 receptor responds to trans-zeatin (B1683218) and meta-topolin (B1662424), but not to their respective isomers, cis-zeatin (B600781) and ortho- or para-topolin. nih.gov In contrast, the maize receptor ZmHK1 is responsive to trans-zeatin, cis-zeatin, meta-topolin, and ortho-topolin. nih.gov While direct binding studies for this compound are less common, the activity of its aglycone, para-topolin, is generally low in receptor interaction assays. For example, para-topolin showed no significant interaction with the AHK4 receptor. nih.gov This suggests a high degree of specificity in receptor-ligand recognition, which is heavily dependent on the structure of the cytokinin side chain. Some research indicates that cytokinin ribosides may have a genuine biological activity with a particular specificity for the AHK3 receptor. mdpi.com

Upon binding of a cytokinin like this compound to a receptor, the receptor undergoes autophosphorylation. chem-soc.si This initiates a multi-step phosphorelay, a signaling system analogous to the two-component systems in prokaryotes. mdpi.compphouse.org The phosphate (B84403) group is transferred from the receptor to a histidine phosphotransfer protein (HP) in the cytoplasm. chem-soc.si These HP proteins then shuttle the phosphate group into the nucleus. chem-soc.si

Inside the nucleus, the HP proteins transfer the phosphate to response regulators (RRs). chem-soc.si Type-B response regulators are transcription factors that, upon activation, bind to the promoters of cytokinin-responsive genes and initiate their transcription. mdpi.com This leads to the various physiological responses associated with cytokinin activity. Type-A response regulators, on the other hand, act as negative regulators of the signaling pathway, providing a feedback mechanism to attenuate the signal. mdpi.com The specific downstream targets and the full extent of the signaling cascade activated by this compound are areas of ongoing research.

Comparative Biological Activity Among Topolin Isomers

The biological activity of topolins is critically dependent on the position of the hydroxyl group on the benzyl (B1604629) ring. Bioassays consistently demonstrate a hierarchy of activity among the ortho-, meta-, and para- isomers.

A range of bioassays are used to determine the cytokinin activity of compounds like this compound. These assays often measure responses such as callus growth, chlorophyll (B73375) retention in senescing leaves, and betacyanin synthesis. pphouse.orgnih.gov

In general, para-topolin and its riboside exhibit lower biological activity compared to other cytokinins, particularly the meta- isomers. nih.gov For example, in a Phaseolus lunatus callus bioassay, meta-topolin showed high cytokinin activity, while para-topolin had minimal effect. nih.gov Similarly, studies using the wheat leaf senescence bioassay have shown that meta-topolin has a strong anti-senescence effect, whereas the activity of para-topolin is considerably weaker. pphouse.orgresearchgate.net The activity of cytokinin ribosides can sometimes be higher or lower than their corresponding free bases, depending on the specific compound and bioassay. nih.gov

| Compound | Bioassay | Observed Activity | Reference |

|---|---|---|---|

| meta-Topolin (mT) | Phaseolus lunatus Callus Growth | High activity | nih.gov |

| para-Topolin (pT) | Phaseolus lunatus Callus Growth | Low activity | nih.gov |

| meta-Topolin (mT) | Wheat Leaf Senescence | High activity | pphouse.org |

| para-Topolin (pT) | Wheat Leaf Senescence | Low activity | pphouse.org |

| ortho-Topolin Riboside (oTR) | Tobacco Callus | Lower than corresponding free base (oT) | nih.gov |

| meta-Topolin Riboside (mTR) | Tobacco Callus | Higher than corresponding free base (mT) | nih.gov |

The position of the hydroxyl group on the aromatic side chain is a critical determinant of biological activity for topolins. pphouse.orgresearchgate.net Research has consistently shown that hydroxylation at the meta- position confers the highest cytokinin activity. nih.govpphouse.orgresearchgate.net The ortho- position generally results in moderate to low activity, while the para- position leads to the weakest activity. nih.govpphouse.org

This structure-activity relationship is likely due to the specific fit required for interaction with cytokinin receptors. nih.gov The stereochemistry of the side chain influences how the molecule binds within the receptor's ligand-binding pocket. The high activity of meta-topolin is correlated with its ability to effectively interact with cytokinin receptors like AHK4, an interaction that is significantly weaker for the ortho- and para- isomers. nih.gov Therefore, the low biological activity of this compound observed in many bioassays can be directly attributed to the unfavorable positioning of its hydroxyl group for receptor binding and subsequent signal transduction. nih.govtheses.cz

Analytical Methodologies for Para Topolin Riboside Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of cytokinin analysis, enabling the separation of structurally similar molecules from interfering substances. The choice of technique is often dictated by the specific research question, the complexity of the sample matrix, and the required level of sensitivity.

Micellar Electrokinetic Chromatography (MEKC) is a powerful separation technique that combines the principles of capillary electrophoresis and chromatography. wikipedia.orgnih.gov It is particularly adept at separating neutral analytes and positional isomers, which are often challenging for other methods. nih.govresearchgate.net In the context of para-topolin riboside, MEKC has been successfully developed to resolve six positional isomers of hydroxylated aromatic cytokinins, including ortho-, meta-, and para-topolin, as well as their corresponding ribosides. nih.govresearchgate.net

This method utilizes a running buffer containing a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), at a concentration above its critical micelle concentration. wikipedia.org This forms micelles that act as a pseudo-stationary phase, allowing for differential partitioning of the analytes. wikipedia.orgnih.gov Key advantages of MEKC include short analysis times, low consumption of solvents, and the ability to achieve separation of positional isomers using a simple aqueous buffer system without the need for expensive chromatographic columns. nih.govresearchgate.net

| Parameter | Optimized Condition |

| Running Buffer | 20 mM boric acid, 50 mM sodium dodecyl sulfate (SDS), 20% v/v methanol |

| pH | 8.0 |

| Analysis Time | Approximately 20 minutes |

| Application | Separation of ortho-, meta-, and para-topolin and their ribosides |

| Optimized MEKC conditions for the separation of topolin isomers. Data sourced from Ng, L. C., et al. (2005). nih.gov |

High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for the separation and quantification of phytohormones, including cytokinins like this compound. mdpi.com The method's versatility lies in the wide choice of stationary and mobile phases, which allows for the optimization of separations based on the analyte's characteristics. bjbms.org HPLC is frequently coupled with ultraviolet (UV) detection for quantification. mdpi.com

An optimized HPLC method has been established for the baseline separation of topolin and topolin riboside standards, serving as a confirmatory technique for identifications made by MEKC. nih.govresearchgate.net By adjusting parameters such as the mobile phase composition, column temperature, and flow rate, researchers can achieve high-resolution separation of multiple phytohormones in a single run. mdpi.com The reliability of HPLC makes it a staple in many plant science laboratories, offering a balance between performance and cost-effectiveness compared to mass spectrometry-based methods. mdpi.com

| Parameter | Description |

| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. researchgate.net |

| Detection | Commonly coupled with Ultraviolet (UV) detection for phytohormone analysis. mdpi.com |

| Application | Quantification and confirmation of topolin and topolin riboside isomers in purified samples. nih.govresearchgate.net |

| Advantages | Robust, reliable, and cost-effective for routine analysis. mdpi.com |

| General characteristics of HPLC for cytokinin analysis. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical tool that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. kuleuven.be This hyphenated technique is invaluable for identifying and quantifying trace levels of compounds in complex biological samples. nih.gov The strength of LC-MS/MS lies in its high analytic selectivity, which allows it to distinguish between compounds that may co-elute chromatographically but have different mass-to-charge ratios and fragmentation patterns. nih.gov

In cytokinin research, LC-MS/MS is used for the definitive confirmation of compounds tentatively identified by other methods. nih.gov For instance, the presence of ortho-topolin in coconut water was confirmed by LC-MS/MS based on its characteristic fragmentation pattern. nih.gov The technique typically involves reversed-phase chromatography to separate the analytes, followed by electrospray ionization (ESI) to generate ions, which are then fragmented and detected by two mass analyzers in series (tandem mass spectrometry). nih.govresearchgate.net This process provides structural information and allows for highly specific quantification.

| Component | Function |

| Liquid Chromatography (LC) | Separates analytes of interest from the sample matrix based on their physicochemical properties. nih.gov |

| Ionization Source (e.g., ESI) | Generates charged ions from the eluted analytes for mass analysis. researchgate.net |

| Tandem Mass Spectrometry (MS/MS) | Selects a precursor ion, fragments it, and analyzes the resulting product ions, providing high specificity and structural information. nih.gov |

| Key components and functions in an LC-MS/MS system. |

Ultra-Performance Liquid Chromatography (UPLC) enhances the capabilities of traditional HPLC by using columns packed with smaller particles (typically sub-2 µm). measurlabs.com This results in significantly higher resolution, sensitivity, and speed of analysis. measurlabs.comwaters.com When coupled with a tandem quadrupole (TQD) mass spectrometer, the resulting UPLC-TQD MS/MS system offers a powerful platform for high-throughput, quantitative analysis of multiple analytes in complex matrices. waters.com

This technology is particularly well-suited for clinical and environmental analysis where rapid and robust methods are required. nih.govwaters.com The ACQUITY UPLC system, combined with a Xevo TQD mass spectrometer, provides a platform capable of efficient and accurate analyte separation and detection. waters.com While specific studies on this compound using this exact configuration are not detailed, the technology's proven ability to quantify trace-level vitamins, toxins, and other small molecules in biological fluids demonstrates its high potential for advanced cytokinin analysis. waters.comresearchgate.net The increased peak sharpness and shorter run times are crucial for distinguishing between closely related isomers and improving laboratory productivity. waters.com

| Feature | Advantage |

| Sub-2 µm Column Particles | Higher separation efficiency, resolution, and speed compared to HPLC. measurlabs.com |

| Higher Operating Pressures | Enables faster flow rates and shorter analysis times, increasing throughput. waters.com |

| Tandem Quadrupole MS | Provides high sensitivity and specificity for accurate quantification using modes like Multiple Reaction Monitoring (MRM). nih.gov |

| Overall System | Well-suited for high-volume labs requiring robust, sensitive, and rapid multi-analyte quantification. waters.com |

| Advantages of UPLC-TQD MS/MS technology. |

Isotopic Labeling for Metabolic Studies

Isotopic labeling is a fundamental technique used to trace the metabolic fate of molecules within a biological system. By introducing atoms with a non-natural isotopic abundance (e.g., ¹⁵N, ¹³C, ²H) into a precursor molecule, researchers can follow its incorporation into downstream products, providing insights into biosynthesis, transport, degradation, and metabolic flux.

In the study of nitrogen-containing compounds like cytokinins, stable isotope labeling with ¹⁵N is a common approach. nih.gov This method involves supplying an organism, such as a plant or cell culture, with a nitrogen source enriched in ¹⁵N, for example, ¹⁵NH₄Cl or ¹⁵NH₄¹⁵NO₃. nih.gov This heavy isotope is then incorporated into the amino acid pool and subsequently into nitrogenous compounds, including the adenine (B156593) ring of cytokinins like this compound.

By tracking the incorporation and dilution of the ¹⁵N label over time using mass spectrometry, researchers can determine the turnover rates (synthesis and degradation) of specific proteins and metabolites. nih.gov This approach allows for an unbiased and accurate quantification of changes in protein or metabolite levels. nih.gov The use of ¹⁵N-labeled material as an internal standard is a powerful strategy in quantitative proteomics and metabolomics, enabling precise comparisons between different experimental conditions. nih.gov This conceptual framework is directly applicable to studying the life cycle of this compound in plant tissues.

| Technique | Description | Application in Cytokinin Research |

| Metabolic Labeling | Cells or organisms are grown in a medium containing a ¹⁵N-enriched nutrient source. nih.gov | Tracing the biosynthesis of the adenine ring in this compound. |

| Pulse-Chase Experiment | Cells are first labeled with ¹⁵N (pulse) and then transferred to a medium with ¹⁴N (chase). | Determining the degradation rate (turnover) of this compound by monitoring the decrease in the ¹⁵N-labeled fraction over time. nih.gov |

| ¹⁵N-labeled Internal Standard | A fully ¹⁵N-labeled version of the analyte is synthesized and added to a sample. | Accurate quantification of endogenous this compound by correcting for sample loss during preparation and analysis. nih.gov |

| Applications of ¹⁵N labeling in metabolic studies. |

Method Validation and Reproducibility in Research Settings

The reliability and accuracy of research findings concerning this compound hinge on the rigorous validation of the analytical methodologies employed for its quantification. Method validation is a critical process that ensures an analytical procedure is suitable for its intended purpose, providing confidence in the reported results. This involves a thorough evaluation of several performance characteristics to demonstrate that the method is accurate, precise, specific, sensitive, and robust. Furthermore, ensuring the reproducibility of these methods across different laboratories and over time is fundamental for the consistent advancement of scientific knowledge.

Analytical techniques such as micellar electrokinetic chromatography (MEKC) and high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) are commonly utilized for the analysis of cytokinins, including this compound and its isomers. The validation of these methods involves assessing a range of parameters to establish their performance and reliability.

A study detailing a MEKC method developed for the separation of six positional isomers of topolin and topolin riboside, including this compound, provides specific quantitative validation data. The validation of this method encompassed the determination of its linearity, limit of detection (LOD), and the reproducibility of migration times. researchgate.net The linearity of the method for this compound was established through a calibration curve, yielding a specific calibration equation and a high correlation coefficient, which indicates a strong linear relationship between the concentration of the analyte and the analytical response. The limit of detection, representing the lowest concentration of the analyte that can be reliably detected, was also determined. The reproducibility of the method was assessed by repeated injections of a standard mixture, demonstrating a high degree of precision in the migration times, with relative standard deviations (RSDs) in the range of 0.5-1.0%. researchgate.net

The following table summarizes the validation parameters for the MEKC analysis of this compound:

| Validation Parameter | Result for this compound | Reference |

| Linearity (Calibration Equation) | y = 73.1x + 1.2 | researchgate.net |

| Correlation Coefficient (r) | 0.999 | researchgate.net |

| Limit of Detection (LOD) | 0.15 mM | researchgate.net |

| Reproducibility (Migration Time, n=6) | 0.5-1.0% RSD | researchgate.net |

| In the calibration equation, y represents the peak area (mAuSec) and x represents the concentration of the analyte (mM).* |

Further illustrating the validation of methods for related compounds, a study on ortho-topolin reported on the validation of an analytical method where the limits of detection varied from 0.06 to 0.3 ng/mL and the limits of quantification ranged from 0.2 to 1.0 ng/mL. The linearity was statistically verified over two orders of magnitude, with coefficients of determination (R²) greater than 0.9981. The mean recoveries were from 81% to 108%, with intra-day precision (n=6) being less than 11% and inter-day precision (n=11) within 14%. researchgate.net These figures for a closely related isomer suggest the level of performance that can be expected from a well-validated LC-MS/MS method for this compound.

The following interactive table presents typical validation parameters for the analysis of topolin isomers, providing a comparative overview of method performance:

| Validation Parameter | MEKC for this compound | LC-MS/MS for ortho-topolin |

| Limit of Detection (LOD) | 0.15 mM | 0.06 - 0.3 ng/mL |

| Limit of Quantification (LOQ) | Not Reported | 0.2 - 1.0 ng/mL |

| Linearity (r/R²) | 0.999 | > 0.9981 |

| Accuracy (Recovery) | Not Reported | 81% - 108% |

| Precision (Intra-day) | 0.5-1.0% RSD (migration time) | < 11% |

| Precision (Inter-day) | Not Reported | < 14% |

Comparative Studies with Other Topolin Isomers and Cytokinins

Differential Metabolic Fates of Ortho-, Meta-, and Para-Topolin Ribosides

The metabolism of topolin isomers in plant tissues is a complex process involving interconversions, conjugation, and degradation, which collectively regulate cytokinin homeostasis. The position of the hydroxyl group (ortho-, meta-, or para-) is a primary determinant of the metabolic pathways these compounds undergo.

Studies on the metabolism of meta-topolin (B1662424) riboside (mTR) in various woody plant species have revealed an intriguing metabolic flexibility. mdpi.com When plants are supplied with mTR, they can reposition the hydroxyl group, leading to the formation of ortho- and para-topolin derivatives. mdpi.comresearchgate.net This suggests a previously unexplored metabolic grid where isomers can be converted into one another, likely as a strategy for activity modulation or detoxification. nih.gov For instance, the formation of para-topolin (pT) from meta-topolin (mT) is considered a deactivation mechanism, as pT generally shows a lack of cytokinin activity. mdpi.com

The primary routes of metabolism for topolins include O-glucosylation and N-glucosylation.

O-glucosylation: This process, which involves the attachment of a glucose molecule to the hydroxyl group on the side chain, is a key metabolic event for ortho- and meta-topolin. pphouse.org The resulting O-glucosides, such as meta-topolin-O-glucoside (mTOG) and ortho-topolin-O-glucoside (oTOG), are considered reversible storage forms, as they can be hydrolyzed back to the active free base. nih.govpphouse.org In feeding experiments with mTR, O-glucosides were found to be abundant metabolites. nih.govpphouse.org

N-glucosylation: This typically occurs at the N9 position of the purine (B94841) ring, leading to compounds like meta-topolin-9-glucoside (mT9G). mdpi.com N9-glucosylation is generally considered an irreversible deactivation pathway, as the resulting conjugates are highly stable and cannot be easily converted back to the active form. mdpi.comtheses.cz In several tree species, N9-glucosylation has been identified as the principal mechanism for inactivating exogenously applied mTR. mdpi.comresearchgate.net

Interestingly, studies in species like Handroanthus guayacan and Tabebuia rosea showed that after supplying labeled mTR, various metabolites were formed, including para-topolin riboside (pTR) and its glucosylated forms (pTOG and pT9G). mdpi.com The concentration of pTR was notably higher in leaves (3–5%) than in stems (1–2%). mdpi.com This differential distribution highlights tissue-specific metabolic processing of these isomers.

The metabolic profile indicates a sophisticated regulatory network. Active forms like mT can be converted to inactive forms like pT, and both can undergo further conjugation to N9-glucosides. researchgate.net Simultaneously, O-glucosylation provides a pool of readily accessible storage forms, particularly for the meta and ortho isomers. nih.govpphouse.org

| Isomer | Primary Metabolic Pathways | Key Metabolites | Metabolic Role |

|---|---|---|---|

| Ortho-Topolin Riboside | O-glucosylation, N-glucosylation | oTOG, oT9G, oTROG | Can form reversible (O-glucosides) and irreversible (N-glucosides) conjugates. mdpi.compphouse.org |

| Meta-Topolin Riboside | O-glucosylation, N-glucosylation, Isomeric Interconversion | mTOG, mT9G, mTROG, pT, pTR | Highly metabolized into both storage (O-glucosides) and inactive (N-glucosides) forms; can be converted to para-topolin derivatives. mdpi.compphouse.org |

| Para-Topolin Riboside | Formed from meta-topolin; O- and N-glucosylation | pTOG, pT9G, pTROG | Primarily considered an inactive or detoxification product of meta-topolin metabolism. mdpi.comresearchgate.net |

Comparative Effects on Plant Physiological Responses

The structural differences among topolin isomers directly translate into varying levels of biological activity and different effects on plant physiological processes. In numerous plant bioassays, meta-topolin and its riboside have demonstrated high cytokinin activity, often comparable to or even exceeding that of other aromatic cytokinins like benzyladenine (BAP). pphouse.orgresearchgate.net

In micropropagation, meta-topolin has been shown to be highly effective in promoting shoot proliferation while mitigating common in vitro problems like hyperhydricity, shoot-tip necrosis, and poor rooting. researchgate.net For instance, in Pistacia vera cultures, mT was found to be significantly more effective than BAP for regeneration. researchgate.net The use of meta-topolin derivatives often results in phenotypically superior shoots and improved acclimatization of plantlets compared to those grown with BAP. researchgate.net

In contrast, ortho-topolin generally exhibits moderate to high activity, while para-topolin is considered to have low or no cytokinin activity. mdpi.comnih.gov The relative activities of the isomers often follow the pattern: meta > ortho > para. This hierarchy is consistent across various cytokinin bioassays, including callus growth tests. nih.gov

A study comparing topolin isomers in a Phaseolus lunatus callus bioassay demonstrated that the activity of m-topolin was close to that of trans-zeatin (B1683218), a highly active natural cytokinin. nih.gov o-Topolin showed lower activity, comparable to that of cis-zeatin (B600781), while p-topolin was largely inactive. nih.gov This suggests that the plant's physiological machinery for cytokinin perception and response can clearly distinguish between the positional isomers.